molecular formula C20H21NO5 B8608495 methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate

Cat. No. B8608495
M. Wt: 355.4 g/mol
InChI Key: VDYDDLNRDCJPLM-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

A solution of LiOH (420 mg, 10 mmol) in water (8 ml) was added to a stirred solution of methyl 5-(4-morpholinylcarbonyl)-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 56; 450 mg, 1.27 mmol) in tetrahydrofuran (2 ml) at room temperature. The mixture was stirred at room temperature for 3 h. The mixture was acidified with HCl (6 mol/l), extracted with ethyl acetate (3×40 ml). The organic phase was washed with saturated brine (25 ml), dried over sodium sulfate, and evaporated in vacuo to give crude title compound as a white solid. 400 mg.
Name
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[N:3]1([C:9]([C:11]2[CH:12]=[CH:13][C:14]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:15]([CH:20]=2)[C:16]([O:18]C)=[O:17])=[O:10])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.Cl>O.O1CCCC1>[N:3]1([C:9]([C:11]2[CH:12]=[CH:13][C:14]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:15]([CH:20]=2)[C:16]([OH:18])=[O:17])=[O:10])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
450 mg
Type
reactant
Smiles
N1(CCOCC1)C(=O)C=1C=CC(=C(C(=O)OC)C1)OCC1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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